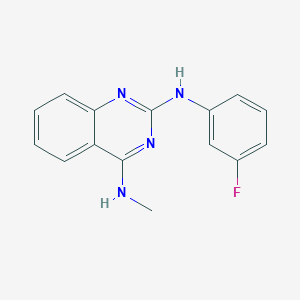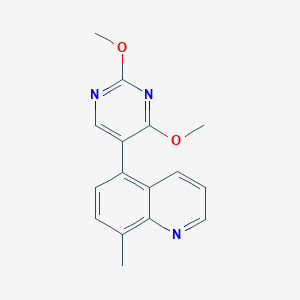
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-3-(pentanoylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-3-(pentanoylamino)benzamide, also known as AN-3485, is a small molecule drug that has been developed for the treatment of inflammatory conditions. It belongs to the class of compounds known as N-acyl amino acid derivatives, which have been shown to possess anti-inflammatory properties.
Mécanisme D'action
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-3-(pentanoylamino)benzamide exerts its anti-inflammatory effects by inhibiting the activity of a protein called IKK-beta, which is involved in the activation of the nuclear factor kappa B (NF-kB) pathway. This pathway plays a crucial role in the regulation of inflammation, and its activation leads to the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-3-(pentanoylamino)benzamide has been shown to reduce inflammation in animal models of rheumatoid arthritis and psoriasis. It has also been shown to improve symptoms in patients with inflammatory bowel disease. In addition, N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-3-(pentanoylamino)benzamide has been shown to have minimal toxicity in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-3-(pentanoylamino)benzamide is its specificity for IKK-beta, which reduces the risk of off-target effects. However, its relatively low potency may limit its effectiveness in certain applications. In addition, its poor solubility in aqueous solutions may pose challenges for formulation and delivery.
Orientations Futures
There are several potential directions for future research on N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-3-(pentanoylamino)benzamide. One area of interest is the development of more potent analogs that can achieve greater efficacy at lower doses. Another area of interest is the investigation of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-3-(pentanoylamino)benzamide's effects on other inflammatory pathways, as well as its potential use in combination with other anti-inflammatory agents. Finally, further studies are needed to evaluate the safety and efficacy of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-3-(pentanoylamino)benzamide in human clinical trials.
Méthodes De Synthèse
The synthesis of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-3-(pentanoylamino)benzamide involves several steps, starting with the reaction of 2,2-dimethyltetrahydrofuran with ethylamine to form the corresponding amine. This amine is then reacted with 3-(pentanoylamino)benzoic acid to form the final product.
Applications De Recherche Scientifique
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-3-(pentanoylamino)benzamide has been extensively studied for its potential use in treating inflammatory conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are key mediators of inflammation.
Propriétés
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-N-ethyl-3-(pentanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3/c1-5-7-11-19(24)22-17-10-8-9-16(14-17)20(25)23(6-2)18-12-13-26-21(3,4)15-18/h8-10,14,18H,5-7,11-13,15H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKPRLCYPHMQFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC(=C1)C(=O)N(CC)C2CCOC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5907062.png)
![4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide](/img/structure/B5907068.png)
![N,N-dimethyl-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5907076.png)

![2-chloro-N,N-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5907088.png)
![N-(2-methylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5907095.png)
![4-[4-(benzylsulfonyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5907098.png)
![1-ethyl-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5907105.png)
![N-{(2S*,4R*,6S*)-2-isobutyl-6-[5-methoxy-2-(1H-pyrazol-1-yl)phenyl]tetrahydro-2H-pyran-4-yl}acetamide](/img/structure/B5907112.png)
![1-{3-[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]-3-oxopropyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5907115.png)


![1-{2-[4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]ethyl}pyrrolidin-2-one](/img/structure/B5907178.png)
